Cas no 1203208-74-5 (N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)

N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- SR-01000922608
- SR-01000922608-1
- N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- F5468-0048
- N-[(4-thiophen-2-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 1203208-74-5
- N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- AKOS024509486
-
- インチ: 1S/C20H25NO3S2/c22-26(23,18-8-7-16-4-1-2-5-17(16)14-18)21-15-20(9-11-24-12-10-20)19-6-3-13-25-19/h3,6-8,13-14,21H,1-2,4-5,9-12,15H2
- InChIKey: TYXYICKGCCYKBA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2CCCCC=2C=1)(NCC1(C2=CC=CS2)CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 391.12758601g/mol
- どういたいしつりょう: 391.12758601g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 568
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 92Ų
N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5468-0048-50mg |
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1203208-74-5 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5468-0048-2μmol |
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1203208-74-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5468-0048-1mg |
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1203208-74-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5468-0048-4mg |
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1203208-74-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5468-0048-75mg |
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1203208-74-5 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5468-0048-40mg |
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1203208-74-5 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5468-0048-20μmol |
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1203208-74-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5468-0048-2mg |
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1203208-74-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5468-0048-3mg |
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1203208-74-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5468-0048-20mg |
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1203208-74-5 | 20mg |
$99.0 | 2023-09-10 |
N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamideに関する追加情報
Professional Introduction to N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS No: 1203208-74-5)
N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS No: 1203208-74-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this compound, particularly the presence of a thiophene ring and a sulfonamide moiety, contribute to its potential as a lead compound in the discovery of novel therapeutic agents.
The molecular structure of N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide consists of several key functional groups that are critical for its biological activity. The thiophen-2-yl substituent is known for its ability to interact with various biological targets, while the sulfonamide group enhances water solubility and bioavailability. These features make the compound an attractive candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in the development of new therapeutic agents that target complex biological pathways. N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been studied for its potential role in modulating various cellular processes. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and cancer progression. These findings have prompted further investigation into its pharmacological properties.
The synthesis of N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the thiophene derivative followed by the introduction of the oxan ring and the sulfonamide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve the desired structural modifications efficiently.
The pharmacokinetic properties of N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are also of great interest. Studies have shown that this compound exhibits good oral bioavailability and favorable metabolic stability. These characteristics are crucial for its development into a viable drug candidate. Additionally, the compound's solubility profile suggests that it may be suitable for formulation into various dosage forms.
In vitro and in vivo studies have provided valuable insights into the potential therapeutic applications of N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. Research has demonstrated its ability to inhibit the activity of certain enzymes associated with inflammatory diseases and cancer. Furthermore, preclinical studies have shown promising results in animal models, indicating its potential as an effective therapeutic agent. These findings have laid the groundwork for further clinical investigations.
The future direction of research on N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide includes optimizing its chemical structure to enhance its pharmacological properties and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this research towards clinical applications. The development of innovative synthetic methodologies will also play a crucial role in facilitating the production of this compound on an industrial scale.
The significance of N-{4-(thiophen-2-yloxy lanthanum)-methyl} - 5 , 6 , 7 , 8 - tetrahydronaphthalene - 2 - sulfonamide lies not only in its unique chemical structure but also in its potential to address unmet medical needs. As research continues to uncover new biological targets and mechanisms underlying various diseases, compounds like this one hold promise for contributing to the development of next-generation therapeutics.
1203208-74-5 (N-{4-(thiophen-2-yl)oxan-4-ylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide) 関連製品
- 85614-52-4(4-Hydroxy-2-oxo-1-pyrrolidineacetic Acid Methyl Ester)
- 449758-12-7(1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine)
- 2308229-40-3(N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide)
- 1361924-37-9(3,3',4',5'-Tetrachlorobiphenyl-2-acrylic acid)
- 1804771-41-2(6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 17533-36-7(2,7-Dibromo-4,5,9,10-tetrahydro-pyrene)
- 2384709-59-3(1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)
- 2098031-51-5(4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride)
- 2680693-51-8(tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)
- 2803863-04-7(1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride)




